1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL
Overview
Description
The compound “1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL” is likely a brominated derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds often involve reactions with methylamine, sodium methoxide, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis to produce the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been characterized using X-ray diffraction (XRD) studies. This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure . The compound is likely a solid at room temperature and should be stored under inert gas to avoid air sensitivity .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)6-7-4-3-5-8(10)11-7/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXYSRNGUAGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696754 | |
Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955369-59-2 | |
Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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